

Application Notes and Protocols: 2-Methylquinoline-4-carboxamide as a Kinase Inhibitor

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Compound of Interest

Compound Name: **2-Methylquinoline-4-carboxamide**

Cat. No.: **B101038**

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Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Within this class, quinoline-4-carboxamides have emerged as promising candidates for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. This document provides detailed application notes and protocols for the investigation of **2-Methylquinoline-4-carboxamide** and its analogs as kinase inhibitors, with a particular focus on the PI3K/Akt/mTOR signaling pathway. While specific inhibitory data for **2-Methylquinoline-4-carboxamide** is not extensively available in public literature, the provided information on closely related analogs offers a strong foundation for research and development.

Kinase Inhibition Profile of Structurally Related Quinoline-4-Carboxamide Derivatives

The inhibitory activity of several quinoline-4-carboxamide derivatives against various kinases, particularly within the PI3K/Akt/mTOR pathway, has been reported. The following tables summarize the half-maximal inhibitory concentration (IC50) values for these analogs. It is

important to note that these values are for structurally related compounds and not for **2-Methylquinoline-4-carboxamide** itself.

Table 1: Inhibitory Activity of Quinoline-4-Carboxamide Analogs against PI3K/mTOR Kinases

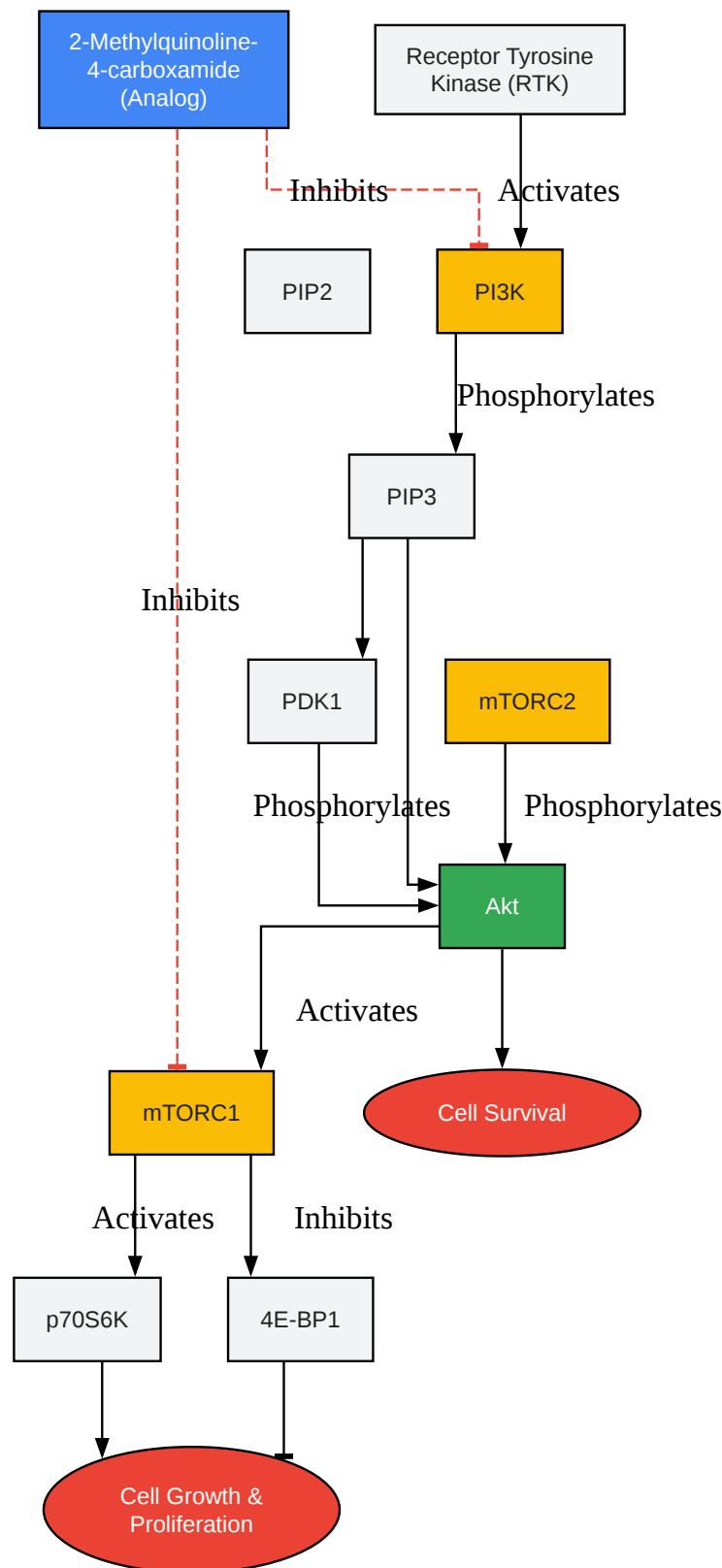
Compound ID	Target Kinase	IC50 (nM)	Reference Cell Line / Assay Conditions
PQQ	mTOR	64	Cell-based and cell-free mTOR assay. [1]
Compound 39	mTOR	1400	Biochemical Assay. [2]
Compound 39	PI3K α	900	Biochemical Assay. [2]
Compound 40	PI3K δ	1.9	Biochemical Assay. [2]
Compound 8i	PI3K α	0.50 - 2.03	Biochemical Assay. [3]

Table 2: Antiproliferative Activity of Quinoline-4-Carboxamide Analogs in Cancer Cell Lines

Compound ID	Cell Line	IC50 (μ M)	Cancer Type
HA-2g	MDA-MB-231	0.610 - 0.780	Breast Cancer
HA-2i	HCT-116	0.610 - 0.780	Colon Cancer
HA-3d	MDA-MB-231	0.610 - 0.780	Breast Cancer
Benzoquinone derivative 68	U87MG	23.6	Glioblastoma [4]

Signaling Pathway

Quinoline-4-carboxamide derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#) Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

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Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline-4-carboxamides.

Experimental Protocols

Synthesis of 2-Methylquinoline-4-carboxylic acid

A common method for the synthesis of 2-methylquinoline-4-carboxylic acids is the Doebner reaction. The following is a representative protocol.

Materials:

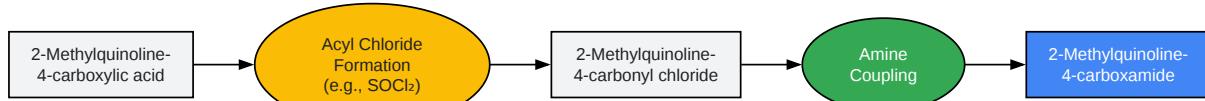
- Substituted aromatic amine
- Pyruvic acid
- Ethanol
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser

Procedure:

- Dissolve the substituted aromatic amine and pyruvic acid in ethanol in a round-bottom flask.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product, 2-methylquinoline-4-carboxylic acid, can be isolated by filtration and purified by recrystallization.

Amide Coupling to form 2-Methylquinoline-4-carboxamide

The carboxylic acid can be converted to the corresponding carboxamide via standard amide coupling techniques.



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Caption: General synthesis workflow for **2-Methylquinoline-4-carboxamide**.

Materials:

- 2-Methylquinoline-4-carboxylic acid
- Thionyl chloride (SOCl_2) or other coupling agents (e.g., EDC, HOBt)
- Ammonia solution or an appropriate amine
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

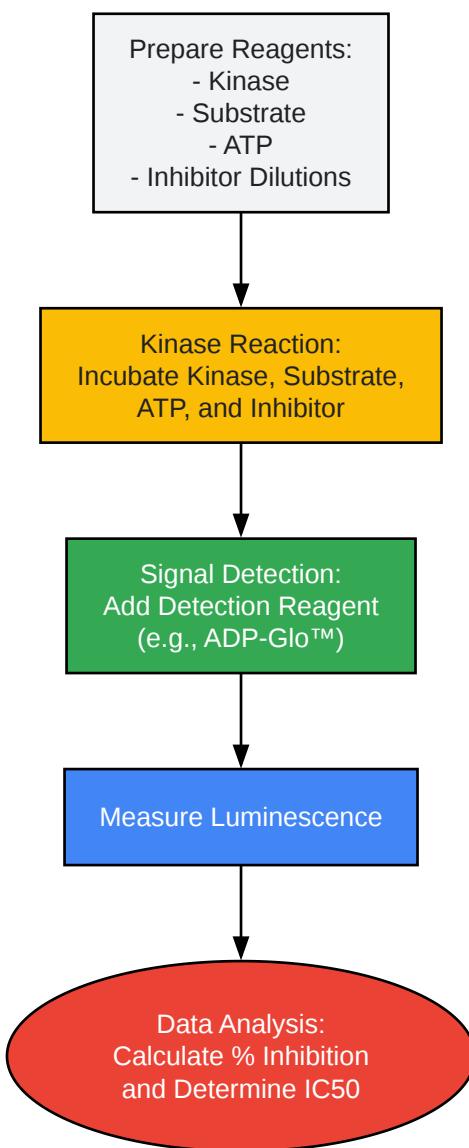
Procedure (via Acyl Chloride):

- Suspend 2-Methylquinoline-4-carboxylic acid in an anhydrous solvent like DCM.
- Add thionyl chloride dropwise at 0 °C and then stir at room temperature until the reaction is complete (monitored by TLC).
- Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
- Dissolve the crude acyl chloride in an anhydrous solvent and add it dropwise to a cooled solution of ammonia or the desired amine.

- Stir the reaction mixture until completion.
- The product can be isolated by extraction and purified by column chromatography or recrystallization.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the IC₅₀ value of a test compound against a purified kinase.



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Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

- Purified target kinase (e.g., PI3K, mTOR)
- Kinase substrate (peptide or protein)
- Adenosine triphosphate (ATP)
- Test compound (**2-Methylquinoline-4-carboxamide**)
- Kinase assay buffer
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)
- White, opaque 384-well plates
- Plate reader with luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
- Kinase Reaction:
 - In a 384-well plate, add the diluted test compound or DMSO (vehicle control).
 - Add the kinase enzyme solution to each well.
 - Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[\[7\]](#)
 - Initiate the reaction by adding a mixture of the substrate and ATP.
 - Incubate at 30°C for 60 minutes.
- Signal Detection:

- Stop the kinase reaction and deplete the remaining ATP by adding the detection reagent as per the manufacturer's protocol (e.g., ADP-Glo™ Reagent).
- Incubate to convert the generated ADP to ATP and produce a luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
 - Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Cell-Based Kinase Inhibition Assay (Cell Viability)

This protocol assesses the effect of the inhibitor on the viability of cancer cells that are dependent on the target kinase pathway.

Materials:

- Cancer cell line known to have an activated target kinase pathway (e.g., a cell line with a PIK3CA mutation)
- Cell culture medium and supplements
- Test compound (**2-Methylquinoline-4-carboxamide**)
- Cell viability assay reagent (e.g., CellTiter-Glo®)
- 96-well clear-bottom plates
- Plate reader with luminescence detection

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
- Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).
- Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
- Cell Viability Measurement:
 - Equilibrate the plate to room temperature.
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence on a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a dose-response curve.

Conclusion

2-Methylquinoline-4-carboxamide belongs to a class of compounds with demonstrated potential as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. The protocols and data presented for its close analogs provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the inhibitory activity of **2-Methylquinoline-4-carboxamide**. Further investigation is warranted to determine its specific kinase targets, potency, and therapeutic potential.

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